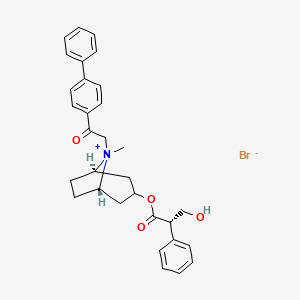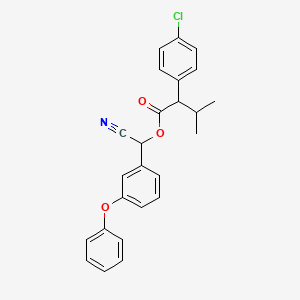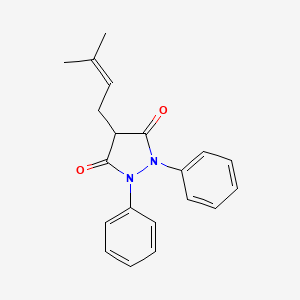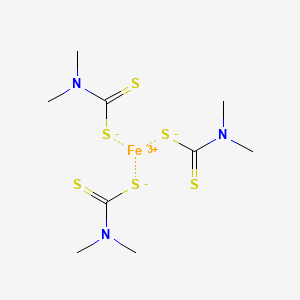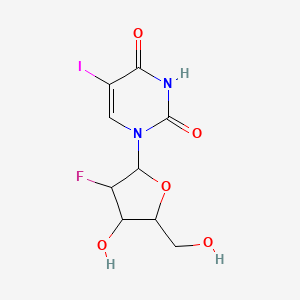
Fialuridine
Overview
Description
Fialuridine, or 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a nucleoside analogue that was investigated as a potential therapy for hepatitis B virus infection .
Molecular Structure Analysis
This compound is a small molecule with the chemical formula C9H10FIN2O5. Its molecular weight is 372.09 .
Chemical Reactions Analysis
This compound toxicity was only detectable after 7 days of repeated exposure . It is suspected that the toxicity of this compound was a result of mitochondrial damage caused by the incorporation of this compound into mitochondrial DNA .
Scientific Research Applications
Anti-Hepatitis B Virus Activity
Fialuridine (FIAU) is a thymidine nucleoside analog known for its activity against various herpesviruses and hepatitis B virus (HBV), both in vitro and in vivo. In clinical evaluations for chronic HBV infection, it showed promise initially. However, its application was marred by severe multi-organ toxicity, leading to the hypothesis that its toxicity was mediated through mitochondrial dysfunction. This dysfunction could be due to the inhibition of mitochondrial DNA polymerase gamma or incorporation of FIAU into mitochondrial DNA. In vitro experiments were carried out to evaluate and understand the mitochondrial toxicity of FIAU better (Colacino, 1996).
Phosphorylation and Inhibition of DNA Synthesis in Mitochondria
Further studies examined the effect of FIAU on DNA synthesis in mitochondria. Isolated mitochondria from rat livers treated with FIAU showed a decrease in mitochondrial DNA synthesis. This study also revealed that mitochondrial lysates could phosphorylate FIAU to form FIAU monophosphate, indicating the potential for FIAU to impact mitochondrial DNA synthesis and function (Horn et al., 1997).
FIAU-Induced Hepatic Failure and Lactic Acidosis
A clinical study involving patients with chronic hepatitis B undergoing FIAU treatment reported severe hepatotoxicity, including lactic acidosis, worsening jaundice, and deteriorating hepatic function, leading to fatalities and necessitating liver transplants in some cases. Histological analysis of liver tissue in these cases revealed abnormal mitochondria and fat accumulation in hepatocytes, underscoring the serious toxic effects of FIAU on the liver (McKenzie et al., 1995).
FIAU Incorporation into DNA and Mitochondrial Effects
Another line of research focused on the incorporation of FIAU into DNA and its subsequent effects on the morphology of mitochondria in human hepatoblastoma cells. These studies found that FIAU is present in both nuclear and mitochondrial DNA and induces morphological changes in the ultrastructure of mitochondria, suggesting deleterious effects on mitochondrial function and structure (Colacino et al., 1996).
Utility
in Differentiated Preclinical Liver ModelsIn recent years, differentiated preclinical liver models like HepaRG cells have been used to investigate the delayed toxicity of this compound. These models have shown potential in assessing chronic drug hepatotoxicity events, like those induced by this compound, which manifest only under prolonged exposure conditions. The HepaRG model, in particular, has demonstrated its translational relevance for this compound toxicity and could be valuable for investigating the inhibition of mitochondrial replication over extended exposure to other toxicants (Jolly et al., 2020).
Mitochondrial and Cellular Toxicity in Human Muscle
The neuromuscular toxicity of FIAU was further explored through its effects on human myotubes in cultures. FIAU treatment induced severe mitochondrial changes and intracellular lipid accumulations, similar to but more severe than those observed with other nucleoside analogues. Unlike other analogues, FIAU-induced abnormalities did not improve or reverse after withdrawal of the drug, aligning with the irreversible mitochondrial changes noted in FIAU-treated patients (Semino-Mora et al., 1997).
Long-term Culture of Human Liver Tissue
Advanced liver cell function and cell replacement therapies are crucial for studying authentic liver cell function. The development of 3-dimensional liver tissues has shown potential in assessing antiviral agents and predicting fatal human-specific hepatotoxicity caused by this compound. This extended functionality enabled the prediction of FIAU-induced liver failure, which had escaped detection in conventional models and short-term clinical studies (Ng et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Fialuridine, also known as 1-(2-deoxy-2-fluoro-1-D-arabinofuranosyl)-5-iodouracil (FIAU), is a thymidine nucleoside analog . The primary targets of this compound are the human equilibrative nucleoside transporter 1 (ENT1) and thymidine kinase 2 (TK2) . ENT1 is implicated in the mitochondrial transport of this compound , while TK2 is involved in the phosphorylation of this compound into active triphosphate metabolites .
Mode of Action
This compound exerts its action by being incorporated into mitochondrial DNA (mtDNA) via its 3’-hydroxyl moiety, leading to impaired DNA synthesis . This incorporation is facilitated by the action of ENT1 and TK2 . Silencing the expression or activity of ENT1 and TK2 can protect against this compound toxicity .
Biochemical Pathways
The biochemical pathway affected by this compound involves the mitochondrial transport and metabolism of the drug. This compound is transported into the mitochondria by ENT1 and is then phosphorylated into active triphosphate metabolites by TK2 . This leads to the incorporation of this compound into mtDNA, causing mitochondrial dysfunction .
Pharmacokinetics
It is known that this compound toxicity is detectable after 7 days of repeated exposure .
Result of Action
The incorporation of this compound into mtDNA leads to reduced expression of mtDNA-encoded genes and overall mitochondrial dysfunction . Clinical manifestations of this compound toxicity include reactive oxygen species formation, lipid accumulation, and induction of apoptosis .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other drugs or substances that can interfere with its transport and metabolism. For example, interference with the expression or activity of ribonucleotide reductase (RNR), which is critical to deoxyribonucleoside triphosphate (dNTP) pool homeostasis, resulted in selective potentiation of this compound toxicity .
Biochemical Analysis
Biochemical Properties
Fialuridine is a nucleoside analogue, which means it can interact with various enzymes and proteins involved in DNA synthesis. It is suspected that the toxicity of this compound was a result of mitochondrial damage caused by the incorporation of this compound into mitochondrial DNA via its 3’-hydroxyl moiety, leading to impaired DNA synthesis .
Cellular Effects
This compound toxicity was only detectable after 7 days of repeated exposure. Clinical manifestations, including reactive oxygen species formation, lipid accumulation, and induction of apoptosis, were readily identified . This compound-induced mitochondrial dysfunction was suggested by a decrease in the expression of mtDNA-encoded genes, which correlated with the onset of toxicity .
Molecular Mechanism
The molecular mechanism of this compound involves its incorporation into mitochondrial DNA, leading to impaired DNA synthesis. This is suspected to be the cause of its toxicity . Silencing the expression or activity of the human equilibrative nucleoside transporter 1 (ENT1), implicated in the mitochondrial transport of this compound, modestly protected primary human hepatocyte spheroids from this compound toxicity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound toxicity was only detectable after 7 days of repeated exposure . Over time, the effects of this compound became more pronounced, leading to increased cellular damage .
Dosage Effects in Animal Models
In animal models, this compound-induced liver toxicity could be readily detected, even when the mice were treated with a this compound dose that was only 10-fold above the dose used in human participants . The clinical features, laboratory abnormalities, liver histology, and ultra-structural changes observed in this compound-treated chimeric mice mirrored those of this compound-treated human participants .
Metabolic Pathways
This compound and its metabolites are monophosphorylated by thymidine kinase 2 (TK2), which is predominantly localized in the mitochondria . This process is crucial for the activation of this compound and contributes to its biochemical properties .
Transport and Distribution
This compound is transported into cells via the human equilibrative nucleoside transporter 1 (ENT1) . This transporter is implicated in the mitochondrial transport of this compound, and its activity significantly influences the distribution of this compound within cells .
Subcellular Localization
This compound is localized within the mitochondria of cells due to its interaction with the human equilibrative nucleoside transporter 1 (ENT1) . This subcellular localization is crucial for its incorporation into mitochondrial DNA and its subsequent effects on DNA synthesis .
properties
IUPAC Name |
1-[3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVFGAYTKQKGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FIN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10867808 | |
| Record name | 1-(2-Deoxy-2-fluoropentofuranosyl)-5-iodopyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10867808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69123-98-4 | |
| Record name | FIALURIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=678514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



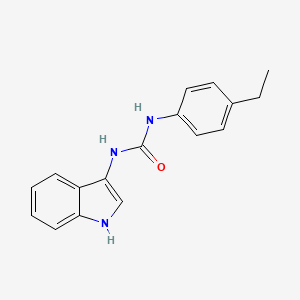
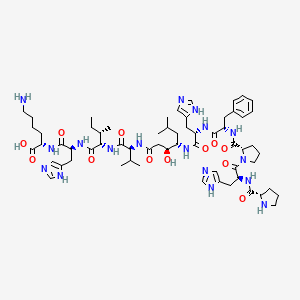


![Benzoic acid, 2-[3,6-bis(acetyloxy)-2,7-dichloro-9H-xanthen-9-yl]-](/img/structure/B1672582.png)
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1672583.png)
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)

